

# Application Notes and Protocols: CRISPR Screen to Identify BI-4924 Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-4924   |           |
| Cat. No.:            | B15614151 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**BI-4924** is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, making PHGDH an attractive therapeutic target.[1][2] While **BI-4924** has shown preclinical efficacy, identifying genetic factors that sensitize cancer cells to its effects can uncover novel combination therapies and predictive biomarkers for patient stratification. This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to **BI-4924**.

#### Signaling Pathway Overview

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] This pathway is crucial for producing serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids, and for maintaining cellular redox balance through the generation of NADPH. By inhibiting PHGDH, **BI-4924** disrupts these essential cellular processes.





Click to download full resolution via product page

Caption: The serine biosynthesis pathway and the inhibitory action of **BI-4924** on PHGDH.

## **Experimental Protocols**

This protocol describes a negative selection (dropout) CRISPR screen to identify genes that, when knocked out, increase the sensitivity of cancer cells to **BI-4924**.



#### 1. Cell Line Selection and Culture

- Cell Line: Choose a cancer cell line known to have some dependency on the serine biosynthesis pathway (e.g., a cell line with PHGDH amplification).
- Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- 2. Lentiviral CRISPR Library Production and Transduction
- CRISPR Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3).
- Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Viral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction. This is crucial to minimize the likelihood of cells receiving more than one sgRNA.
- Transduction: Transduce the target cancer cells with the lentiviral library in the presence of polybrene (8 μg/mL).
- Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

#### 3. **BI-4924** Treatment

- IC50 Determination: Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of **BI-4924** for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo).
- Screening Concentration: For a sensitization screen, use a concentration of **BI-4924** that results in approximately 10-30% growth inhibition (e.g., IC10-IC30).[4] This creates a

## Methodological & Application





selective pressure where cells with sensitizing gene knockouts will be depleted from the population.

- Experimental Setup:
  - Control Group: Culture a population of the transduced cells in the absence of BI-4924.
  - Treatment Group: Culture a parallel population of the transduced cells in the presence of the predetermined concentration of BI-4924.
- Cell Culture Maintenance: Passage the cells every 2-3 days for a total of 14-21 days, ensuring that the cell population size is maintained to preserve the representation of the CRISPR library.
- 4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)
- Harvesting: At the end of the treatment period, harvest cells from both the control and treatment groups.
- Genomic DNA Extraction: Isolate genomic DNA from both cell populations using a commercial kit.
- sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the library vector.
- NGS: Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina NextSeq).
- 5. Data Analysis
- Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference and count the number of reads for each sgRNA.
- Hit Identification: Use statistical methods (e.g., MAGeCK or DrugZ) to identify sgRNAs that
  are significantly depleted in the BI-4924-treated population compared to the control
  population.[5] Genes targeted by multiple depleted sgRNAs are considered potential
  sensitizer hits.



#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for a CRISPR-Cas9 screen to identify **BI-4924** sensitizers.

## **Data Presentation**

The following tables represent hypothetical data from a CRISPR screen to identify **BI-4924** sensitizers.

Table 1: In Vitro Activity of BI-4924

| Parameter                                | Value                    | Reference |
|------------------------------------------|--------------------------|-----------|
| PHGDH IC50 (NAD+ high assay)             | 3 nM                     | [1]       |
| 13C-Serine Incorporation IC50 (72h)      | 2,200 nM                 | [1]       |
| Target Cell Line (e.g., MDA-MB-468) IC50 | Hypothetical Value: 5 μM |           |

Table 2: Top Gene Hits from CRISPR Sensitization Screen



This table lists hypothetical genes whose knockout leads to increased sensitivity to **BI-4924**. The scores are illustrative of what would be obtained from analysis software like MAGeCK. A lower p-value and a more negative score indicate a higher confidence hit.

| Gene Symbol | Description                                         | Log2 Fold Change<br>(Treated/Control) | p-value |
|-------------|-----------------------------------------------------|---------------------------------------|---------|
| GENE A      | Hypothetical Glycine<br>Transporter                 | -2.5                                  | 1.2e-8  |
| GENE B      | Hypothetical Folate<br>Pathway Enzyme               | -2.1                                  | 3.5e-7  |
| GENE C      | Hypothetical One-<br>Carbon Metabolism<br>Regulator | -1.9                                  | 8.1e-7  |
| GENE D      | Hypothetical Amino<br>Acid Sensor                   | -1.7                                  | 2.4e-6  |
| GENE E      | Hypothetical Redox<br>Balance Protein               | -1.5                                  | 9.8e-6  |

Table 3: Validation of Top Sensitizer Hits

This table shows hypothetical validation data for the top gene hits. Individual knockout cell lines for each gene would be generated and their sensitivity to **BI-4924** assessed. A lower IC50 value compared to the control (wild-type) indicates successful validation.

| Gene Knockout  | BI-4924 IC50 (μM) | Fold Sensitization (WT IC50 / KO IC50) |
|----------------|-------------------|----------------------------------------|
| Wild-Type (WT) | 5.0               | 1.0                                    |
| GENE A KO      | 1.2               | 4.2                                    |
| GENE B KO      | 1.8               | 2.8                                    |
| GENE C KO      | 2.5               | 2.0                                    |



## Conclusion

The successful execution of this CRISPR-Cas9 screen can identify novel genes and pathways that, when inhibited, sensitize cancer cells to the PHGDH inhibitor **BI-4924**. These findings can provide valuable insights into the mechanisms of resistance to **BI-4924** and inform the development of rational combination therapies, ultimately enhancing its therapeutic potential. Rigorous validation of the identified hits is a critical next step to confirm their role in sensitizing cells to **BI-4924**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify BI-4924 Sensitizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614151#crispr-screen-to-identify-bi-4924-sensitizers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com